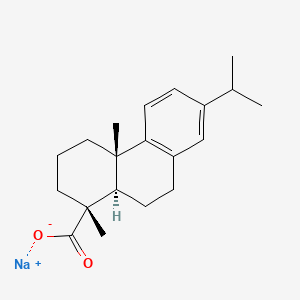
Sodium dehydroabietate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dehydroabietate is a useful research compound. Its molecular formula is C20H27NaO2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medical Applications
Antimicrobial Properties
Sodium dehydroabietate exhibits significant antibacterial activity against various pathogens. Studies have shown that derivatives of dehydroabietic acid can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL . This makes it a promising candidate for developing new antibacterial agents, particularly against drug-resistant strains.
Anticancer Activity
Recent research indicates that this compound derivatives can be used in cancer therapy. For instance, multifunctional nanomedicines incorporating dehydroabietic acid have demonstrated effective tumor targeting and treatment capabilities . These findings suggest potential applications in developing targeted cancer therapies.
Wound Healing
this compound has been studied for its role in promoting wound healing. It has been shown to enhance osteogenic differentiation, making it a candidate for treating osteoporosis and improving recovery from injuries .
Agricultural Applications
Pesticidal Properties
The compound has demonstrated insecticidal and herbicidal activities. Research indicates that this compound can act as an insect juvenile hormone antagonist, affecting the growth and feeding behavior of pests such as Spodoptera litura and Peridroma saucia . This property positions it as a potential biopesticide in sustainable agriculture.
Plant Growth Regulation
Studies have shown that this compound can positively influence plant growth by enhancing resistance to pathogens and environmental stressors. Its application could lead to improved crop yields and reduced reliance on synthetic pesticides .
Material Science Applications
Polymer Development
this compound is utilized in synthesizing bio-based polymers. For example, it can be transformed into polyesters or polyamides with desirable properties such as high transparency, flexibility, and heat resistance . These materials are increasingly relevant in developing sustainable packaging solutions.
Nucleating Agent in Polypropylene
Research has indicated that this compound can serve as an effective nucleating agent in polypropylene production, enhancing the material's clarity and mechanical properties . This application showcases its utility in the plastics industry.
Propiedades
Número CAS |
28161-39-9 |
|---|---|
Fórmula molecular |
C20H27NaO2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
sodium;(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H28O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22);/q;+1/p-1/t17-,19-,20-;/m1./s1 |
Clave InChI |
ZCSNFGCDVJGPDD-YGJXXQMASA-M |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)[O-])C.[Na+] |
SMILES isomérico |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)[O-])C.[Na+] |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)[O-])C.[Na+] |
Key on ui other cas no. |
28161-39-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















